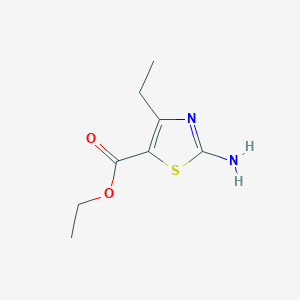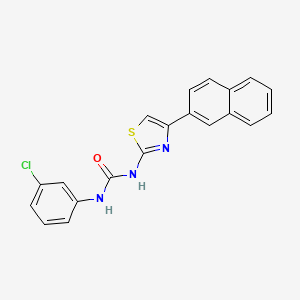
(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid is an organic compound characterized by the presence of a difluorocyclopentyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid typically involves the introduction of the difluorocyclopentyl group into a suitable precursor. One common method is the cyclopropanation of a difluorinated alkene, followed by subsequent functional group transformations to introduce the propanoic acid moiety. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired difluorination .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluorinated alcohols, ketones, and substituted cyclopentyl derivatives. These products are often of interest for further functionalization and application in various fields .
Scientific Research Applications
(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, which can result in therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the difluorinated cycloalkane structure and are used in similar applications.
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the fluorinated functional group characteristic.
Uniqueness
(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid is unique due to its specific structural configuration and the presence of the difluorocyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(3,3-difluorocyclopentyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULXDXYEPBHGPR-ZBHICJROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C1)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(C1)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B2370181.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)
![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2370189.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)
![8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370201.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)
